3-[9-(4-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoic acid
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Overview
Description
3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a tetramethyl-substituted acridine moiety, and a benzoic acid group
Preparation Methods
The synthesis of 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Attachment of the Benzoic Acid Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations.
Scientific Research Applications
3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through halogen bonding, while the acridine moiety can intercalate with DNA or interact with protein active sites. The benzoic acid group may facilitate interactions with polar or charged regions of biological molecules.
Comparison with Similar Compounds
Similar compounds include other fluorophenyl-substituted acridines and benzoic acid derivatives. Compared to these compounds, 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Some similar compounds include:
4-Fluorophenylbenzoic Acid:
Tetramethylacridine Derivatives: Compounds with similar acridine cores but different substituents, used in various research applications.
This detailed overview provides a comprehensive understanding of 3-[9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOIC ACID, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C30H30FNO4 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[9-(4-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]benzoic acid |
InChI |
InChI=1S/C30H30FNO4/c1-29(2)13-21-26(23(33)15-29)25(17-8-10-19(31)11-9-17)27-22(14-30(3,4)16-24(27)34)32(21)20-7-5-6-18(12-20)28(35)36/h5-12,25H,13-16H2,1-4H3,(H,35,36) |
InChI Key |
FVIXNPDLRBFTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC(=C4)C(=O)O)CC(CC3=O)(C)C)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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